Caesalpin J
Description
Current Scientific Significance and Research Landscape of Caesalpin J
This compound is a naturally occurring phenolic compound distinguished by its uncommon dracaenone skeleton. mdpi.com Its primary scientific significance lies in its demonstrated biological activities, particularly in the realm of oncology. Research has highlighted that this compound exhibits potent anti-proliferative effects against certain cancer cells. Specifically, it has shown strong activity against KB cancer cells, a line derived from a human oral epidermoid carcinoma, with a reported IC50 value of 7.4 μM. mdpi.comresearchgate.net This finding places this compound on the landscape of natural products with potential for anticancer drug discovery.
The research interest extends to its stereoisomers. A C-13 epimer, named epithis compound, has been isolated and studied for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV-2 microglia. mdpi.com While this compound itself did not show significant inhibitory activity in this specific assay, the activity of its epimer suggests that the stereochemistry of the dracaenone core is crucial for its biological function and warrants further investigation into its anti-inflammatory potential. mdpi.com
Furthermore, this compound has been investigated for its antimicrobial properties, demonstrating weak to moderate effects, which contributes to the broader understanding of the pharmacological profile of the Caesalpinia genus. researchgate.net Although one study found it to be inactive in a DNA strand-scission assay, the collective findings underscore its importance as a scaffold for chemical and pharmacological research. chemfaces.com
Historical Context of this compound Discovery and Initial Characterization in Academic Literature
The journey of this compound in scientific literature began with its isolation from plants of the Caesalpinia genus, a group well-documented in traditional medicine. nih.govmdpi.com The compound was first identified from Sappan Lignum, the heartwood of Caesalpinia sappan L. mdpi.comnih.gov Found in regions of Southeast Asia and southern China, this plant has been a prolific source of bioactive compounds. mdpi.com Initial reports on the discovery of this compound emerged in the mid-1980s. nih.gov
A pivotal moment in its characterization came in 1986, when its absolute configuration was definitively established through X-ray crystallographic analysis of its triacetate derivative. mdpi.com This structural elucidation was crucial for understanding its three-dimensional shape, a key determinant of its biological interactions. This compound has also been isolated from other species, such as the seeds of Caesalpinia minax. chemfaces.com
Its discovery was often the result of bioassay-guided fractionation, a common strategy in natural product chemistry where plant extracts are systematically separated and tested to pinpoint active constituents. For instance, it was isolated from an ethyl acetate (B1210297) extract of C. sappan heartwood during a search for anticancer agents using a DNA strand-nicking assay, though in that particular screen, it was found to be an inactive component compared to the co-isolated compound, brazilin (B1667509). chemfaces.com
Methodological Advancements Facilitating this compound Research
The study of this compound, from its initial isolation to its biological evaluation, has been heavily reliant on advancements in analytical and laboratory techniques. The process typically begins with the extraction of plant material, such as the heartwood or seeds of Caesalpinia species, using solvents like ethanol (B145695). mdpi.com This crude extract is then subjected to a series of partitioning steps with immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate, and n-butanol) to create fractions with simpler chemical profiles. mdpi.com
Modern chromatography has been indispensable for the purification of this compound from these complex fractions. Techniques such as silica (B1680970) gel column chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (prep-HPLC) have been instrumental in obtaining the compound in a pure form. mdpi.comresearchgate.net
The precise structural determination of this compound and its analogs, like epithis compound, has been made possible by a suite of sophisticated spectroscopic methods. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HSQC, HMBC, and NOESY, have allowed researchers to piece together its molecular structure atom by atom. mdpi.com This is complemented by high-resolution mass spectrometry (HR-MS), which provides an exact molecular formula. mdpi.com As mentioned, single-crystal X-ray crystallography provided the ultimate confirmation of its absolute stereochemistry. mdpi.com
To probe its biological functions, various in vitro bioassays are employed. The antiproliferative and cytotoxic effects against cancer cell lines are commonly measured using the MTT assay. mdpi.comresearchgate.net The anti-inflammatory potential, through the measurement of nitric oxide production, is often assessed using the Griess assay in cell culture models. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-15-16(21)7-9-4-12(19)13(20)6-11(9)17(15)3-2-10(18)5-14(17)23-8-16/h2-6,15,19-21H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHDLXNWTKIBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912835 | |
| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-67-1 | |
| Record name | Caesalpin J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Isolation and Definitive Structural Elucidation of Caesalpin J
Sophisticated Chromatographic and Spectroscopic Techniques for Isolation and Purification
The purification of Caesalpin J from its natural source is a challenging endeavor due to the intricate mixture of compounds in the crude extract. vulcanchem.com The process typically begins with the extraction of the dried heartwood of C. sappan using a solvent like 95% ethanol (B145695). The resulting extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to achieve initial fractionation. vulcanchem.com The ethyl acetate fraction, which is enriched with compounds of interest, undergoes several sequential chromatographic steps to isolate this compound. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of natural products. researchgate.net Preparative and semi-preparative HPLC are frequently employed in the terminal stages of isolation to yield target compounds with high purity and recovery rates. researchgate.netresearchgate.net In the specific case of this compound, after initial separation by column chromatography over silica (B1680970) gel and Sephadex LH-20, a final purification step using semi-preparative HPLC is necessary to obtain the pure compound. vulcanchem.com
The evolution of HPLC has led to Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2 µm particles. ajpaonline.com This advancement offers significantly faster separations and higher resolution compared to conventional HPLC. ajpaonline.comamericanpharmaceuticalreview.com While specific UHPLC applications for this compound isolation are not detailed in the literature, the technique's ability to enhance separation efficiency, improve peak shape, and increase sensitivity makes it an ideal candidate for optimizing the purification of complex mixtures from Caesalpinia species. americanpharmaceuticalreview.comnih.gov The high resolution provided by UHPLC is particularly advantageous for separating closely related isomers, which are common in natural extracts. americanpharmaceuticalreview.com
Countercurrent Chromatography (CCC) and its variants, such as High-Performance Countercurrent Chromatography (HPCCC) and Centrifugal Partition Chromatography (CPC), are advanced liquid-liquid chromatographic techniques that have proven effective for separating natural products. nih.govua.pt These methods operate without a solid stationary phase, which prevents the irreversible adsorption and loss of active ingredients, a common issue with traditional column chromatography, especially for pigmented compounds like those from C. sappan. nih.gov
While the direct isolation of this compound using CCC or CPC has not been explicitly documented, these techniques have been successfully used to separate other compounds from Caesalpinia sappan. For instance, HPCCC was employed to obtain brazilein (B1663177) and caesappanin C from an ethyl acetate extract of C. sappan using a chloroform-methanol-water (4:3:2, v/v/v) solvent system. nih.gov CPC is also recognized as a powerful tool for the preparative-scale purification of natural products. mdpi.com The successful application of these techniques to the C. sappan matrix strongly suggests their utility for the targeted isolation of this compound, offering advantages like high sample loading, low solvent consumption, and high recovery rates. nih.govmdpi.com
Solid-Phase Extraction (SPE) is a critical technique for the rapid fractionation and purification of analytes from complex mixtures before chromatographic analysis. rocker.com.twsigmaaldrich.com The process involves isolating one or more analytes from a liquid sample by partitioning them onto a solid stationary phase. sigmaaldrich.com In the context of isolating this compound, the initial steps involving sequential column chromatography over silica gel and size-exclusion chromatography on Sephadex LH-20 gel are practical applications of preparative solid-phase techniques. vulcanchem.com
These methods function by exploiting differences in the affinity and adsorption of various compounds in the extract. rocker.com.tw Silica gel separates components based on polarity, while Sephadex LH-20 separates them based on molecular size. This multi-step approach, beginning with solvent partitioning and followed by different modes of column chromatography, is essential for systematically reducing the complexity of the extract and enriching the fraction containing this compound before its final purification by HPLC. vulcanchem.comfrontiersin.org
Comprehensive Spectroscopic and Crystallographic Approaches for Structural Determination
Once this compound is isolated in its pure form, its chemical structure is determined using a suite of spectroscopic methods. vulcanchem.com High-resolution mass spectrometry (HRMS) is used to establish the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the complete structural framework and stereochemistry. tandfonline.comnih.gov
For novel or unusually complex structures isolated from the Caesalpinia genus, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration. frontiersin.orgfrontiersin.org This technique provides an unambiguous 3D model of the molecule. nanoimagingservices.com While X-ray crystallographic data for this compound is not presently available in the literature, this method was successfully used to confirm the structure and absolute configuration of caesalpinbondin A, another complex diterpenoid from Caesalpinia bonduc. frontiersin.orgfrontiersin.org
NMR spectroscopy is indispensable for the structural elucidation of natural products like this compound. vulcanchem.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.net
The process of structural determination via NMR involves several key experiments:
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). emerypharma.com
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J couplings), revealing the proton-proton connectivity within the molecule's fragments. emerypharma.comprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons. emerypharma.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two to four bonds. This is crucial for connecting the different molecular fragments identified by COSY and for assigning quaternary (non-protonated) carbons, ultimately assembling the complete carbon skeleton. emerypharma.comprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system. vulcanchem.com For this compound, NOESY experiments were critical in confirming the stereoisomeric relationship with its epimer, Epithis compound, by showing the β-orientation of the methoxyl group at C-13 in this compound. vulcanchem.com
The collective data from these experiments allow for the definitive assignment of the structure and relative stereochemistry of this compound. The specific ¹H and ¹³C NMR data for this compound, as recorded in DMSO-d₆, are presented below. vulcanchem.com
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Data sourced from reference vulcanchem.com.
Table 2: List of Compounds Mentioned
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Advanced NMR Pulse Sequences for Complex Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules. For a molecule with the complexity of this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial but insufficient data. Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle. mdpi.comresearchgate.net
Key 2D NMR techniques used in the elucidation of this compound and its analogues include:
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is fundamental in tracing out spin systems within the molecule, helping to piece together fragments of the carbon skeleton. mdpi.comresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning specific proton signals to their corresponding carbon atoms in the skeleton. mdpi.comresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly vital for determining the relative stereochemistry of the molecule. For instance, NOESY experiments were instrumental in confirming the stereoisomeric relationship between this compound and its C-13 epimer, Epithis compound. vulcanchem.commdpi.com In Epithis compound, NOESY cross-peaks between the methoxyl group at C-13 and H-8, and between H-13 and H-6β, confirmed the α-orientation of the methoxyl group, in contrast to the β-orientation in this compound. vulcanchem.commdpi.com
The comparison of NMR data between this compound and its epimer, Epithis compound, highlights the power of these techniques. A notable difference is the upfield shift of the H-13 proton signal in Epithis compound (δ 3.48 ppm) compared to this compound (δ 3.84 ppm), indicating a change in the local electronic environment due to the different stereochemistry at C-13. mdpi.comresearchgate.net
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and Epithis compound in DMSO-d₆
| Position | This compound (δC) | This compound (δH) | Epithis compound (δC) | Epithis compound (δH) |
|---|---|---|---|---|
| 1 | 146.3 | 7.03 d (10.0) | 146.3 | 7.03 d (10.0) |
| 9 | 115.4 | 6.52 s | 115.4 | 6.52 s |
| 10 | 145.0 | - | 145.0 | - |
| 11 | 143.6 | - | 143.6 | - |
| 12 | 112.9 | 6.26 s | 112.9 | 6.26 s |
| 12a | 126.6 | - | 126.6 | - |
| 12b | 51.1 | - | 51.1 | - |
| 13 | 82.7 | 3.84 s | 82.7 | 3.44 s |
| OCH₃ | 61.4 | 3.53 s | 61.4 | 3.53 s |
Data sourced from referenced literature. vulcanchem.com
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion. mdpi.com This precision allows for the unambiguous determination of the molecular formula. For example, the molecular formula of Epithis compound, a stereoisomer of this compound, was determined as C₁₇H₁₆O₆ by HR-ESI-MS, which observed the [M+H]⁺ ion at m/z 317.1021 (calculated value: 317.1025). mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. mdpi.com This technique helps to identify structural motifs and the connectivity of different parts of the molecule. By analyzing the fragmentation pattern, researchers can deduce the presence of specific substructures and how they are linked, providing data that complements the information obtained from NMR spectroscopy. mdpi.com The process involves selecting the precursor ion, fragmenting it, and then identifying the characteristic fragment ions, which are then used to piece together the original structure. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the ultimate confirmation of the absolute configuration and the precise three-dimensional structure in the solid state. nih.gov The absolute configuration of this compound was definitively established through an X-ray crystallographic study of its triacetate derivative. vulcanchem.commdpi.comlookchem.com This analysis confirmed the bridged-ring system and the specific spatial arrangement of all atoms, revealing that rings B and C are both in a chair conformation. vulcanchem.commdpi.com This technique is considered the gold standard for determining the absolute stereochemistry of chiral molecules. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of a related compound, Epithis compound, showed characteristic absorption bands for hydroxyl groups (3443 cm⁻¹), an α,β-unsaturated ketone (1649 cm⁻¹), and an aromatic ring (1595 cm⁻¹). mdpi.com This information is complementary to NMR data and confirms the presence of these key functional moieties within the molecular structure of this compound and its analogues.
Optical Rotation and Electronic Circular Dichroism (ECD) for Chiral Assessment
This compound is a chiral molecule and therefore exhibits optical activity, which can be measured by a polarimeter. The specific optical rotation is a characteristic physical property that depends on the compound's absolute configuration. This compound has a reported specific optical rotation of approximately +445.0 (c 0.30, MeOH). vulcanchem.com In contrast, a related compound with the opposite stereochemistry, 7,10,11-trihydroxydracaenone, displays a negative optical rotation (-152.6). vulcanchem.com
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides further insight into the stereochemistry of a molecule. researchgate.netresearchgate.net By comparing experimentally measured ECD spectra with quantum chemically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.
Elucidation of the Biosynthetic Pathway of Caesalpin J
Identification of Precursor Molecules and Early Stage Biosynthetic Intermediates
The biosynthesis of Caesalpin J is believed to originate from precursors derived from the phenylpropanoid pathway. The proposed biogenetic pathway suggests that the characteristic dracaenone skeleton of this compound arises from the oxidative cyclization of homoisoflavan precursors. vulcanchem.com More specifically, it has been proposed that this compound is an oxidative product of specific homoisoflavonoids. mdpi.com
The general pathway for homoisoflavonoids, the class to which this compound belongs, initiates with intermediates from the phenylpropanoid pathway. Chalcone (B49325) synthase is a key enzyme that catalyzes the formation of 2′,4,4′,6′-tetrahydroxychalcone (THC), a pivotal step in flavonoid biosynthesis. researchgate.net For homoisoflavonoids specifically, the pathway proceeds through a series of enzymatic reactions involving chalcone synthase, chalcone reductase, and a key rearrangement step to form the characteristic homoisoflavonoid backbone.
While the precise early-stage intermediates leading exclusively to this compound are not definitively established, the proposed pathway for related compounds provides a strong model. For instance, the biosynthesis of other complex natural products in the Caesalpinia genus, such as the diterpenoid caesalpinbondin A, is thought to begin with geranylgeranyl pyrophosphate (GGPP). frontiersin.orgfrontiersin.org This highlights the diverse precursor molecules utilized by the genus for its chemical repertoire. In the case of this compound and its epimer, epithis compound, they are deduced to be the oxidative products of their respective homoisoflavan precursors. mdpi.com
Table 1: Proposed Precursor and Intermediate Stages in this compound Biosynthesis
| Stage | Molecule/Intermediate Class | General Role in Biosynthesis |
| Initial Precursors | Phenylpropanoid pathway products | Provide the basic aromatic ring structures. |
| Key Intermediate | Chalcone | A central intermediate in the biosynthesis of flavonoids and related compounds. |
| Homoisoflavonoid Precursor | Homoisoflavan | The direct precursor that undergoes oxidative cyclization to form the dracaenone skeleton. vulcanchem.com |
| Direct Precursor to this compound | Specific homoisoflavonoid (unnamed) | Undergoes oxidation to yield this compound. mdpi.com |
Enzymatic Machinery and Gene Clusters Involved in this compound Biosynthesis
The biosynthesis of complex natural products like this compound is orchestrated by a series of enzymes encoded by biosynthetic gene clusters (BGCs). jmicrobiol.or.krrsc.org While the specific BGC for this compound has not been fully elucidated, analysis of related pathways in Caesalpinia species and other plants provides insight into the types of enzymes involved. researchgate.netnih.gov The identification and characterization of these BGCs are crucial for understanding and potentially manipulating the production of these compounds. jmicrobiol.or.krrsc.orgnih.govfrontiersin.org
The transformation of precursor molecules into this compound necessitates the action of several key classes of enzymes:
Cyclases: These enzymes are critical for forming the ring structures characteristic of flavonoids and homoisoflavonoids. Chalcone synthase (CHS) is a well-characterized cyclase that initiates the flavonoid pathway. researchgate.net In the context of this compound's dracaenone skeleton, specific cyclases would be required for the oxidative cyclization of the homoisoflavan precursor. vulcanchem.com
Oxidoreductases: This broad class of enzymes, including cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, plays a vital role in modifying the core skeleton through hydroxylation, dehydrogenation, and other oxidative reactions. rsc.org The formation of the hydroxyl groups and the final oxidative cyclization in this compound biosynthesis are likely catalyzed by such enzymes. mdpi.com
Methyltransferases: The methoxy (B1213986) group present in this compound is introduced by an O-methyltransferase (OMT). vulcanchem.com These enzymes utilize S-adenosyl-l-methionine (SAM) as a methyl donor to specifically methylate hydroxyl groups on the flavonoid scaffold. frontiersin.orgmdpi.comnih.gov The functional diversity of methyltransferases in plants contributes significantly to the chemical diversity of natural products. frontiersin.orgmdpi.com
Genetic engineering techniques are powerful tools for elucidating biosynthetic pathways and enhancing the production of desired compounds. mdpi.comnumberanalytics.comfrontiersin.org These approaches can involve:
Gene Identification and Functional Analysis: Identifying candidate genes within a BGC and then expressing them in a heterologous host (like E. coli or yeast) allows for the characterization of individual enzyme function. frontiersin.org Techniques like RNA interference (RNAi) can be used to silence specific genes in the native plant to observe the effect on the metabolic profile, thereby confirming gene function. researchgate.net
Pathway Reconstruction: Once key enzymes are identified, their corresponding genes can be co-expressed in a suitable host to reconstruct parts of or the entire biosynthetic pathway. This can lead to the de novo production of the natural product in a controlled environment.
Isotopic Labeling Studies for Tracing Carbon Skeletal Rearrangements
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and elucidate the intricate rearrangements of the carbon skeleton during biosynthesis. boku.ac.atsigmaaldrich.comchemrxiv.org In this method, precursors enriched with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C) are fed to the organism producing the compound of interest. sigmaaldrich.comchemrxiv.org The position of the labels in the final product is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). sigmaaldrich.commdpi.com
While specific isotopic labeling studies exclusively for this compound are not extensively documented in the available literature, this methodology has been fundamental in establishing the biosynthetic pathways of related flavonoids and homoisoflavonoids. For instance, such studies have confirmed the origin of the carbon atoms in the flavonoid skeleton from phenylalanine and malonyl-CoA via the phenylpropanoid and polyketide pathways. The application of ¹³C-labeled precursors would be instrumental in definitively confirming the proposed homoisoflavan origin of the dracaenone skeleton in this compound and mapping the precise bond formations and rearrangements during the oxidative cyclization process.
Comparative Biosynthesis of Related Natural Products
The genus Caesalpinia is a rich source of structurally diverse natural products, including diterpenoids and other homoisoflavonoids. frontiersin.orgnih.govglobalresearchonline.nettandfonline.comjst.go.jpresearchgate.net Comparing the biosynthesis of this compound with that of these related compounds provides valuable insights into the evolutionary diversification of metabolic pathways within the genus.
For example, the biosynthesis of cassane-type diterpenoids, also found in Caesalpinia species, starts from GGPP and involves a series of cyclizations and rearrangements catalyzed by terpene synthases and further modified by enzymes like cytochrome P450s. frontiersin.orgfrontiersin.orgnih.gov Although the precursors and initial enzymatic steps are distinct from those of homoisoflavonoids, the "tailoring" enzymes (oxidoreductases, methyltransferases) that modify the basic skeletons may share evolutionary origins and catalytic mechanisms.
The co-occurrence of this compound with its stereoisomer, epithis compound, suggests the presence of either a non-selective enzyme or two distinct, highly specific enzymes responsible for the final steps of their biosynthesis. mdpi.com Furthermore, the existence of a wide array of homoisoflavonoid structures in Caesalpinia species points to a toolbox of biosynthetic enzymes that can be combined in different ways to generate chemical diversity. researchgate.net Studying the BGCs of these related compounds can help identify the specific enzymes responsible for the unique structural features of this compound.
Synthetic Strategies and Total Synthesis of Caesalpin J and Its Analogues
Retrosynthetic Analysis of the Caesalpin J Core Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a key disconnection would be at the core cassane diterpenoid framework. acs.orgmdpi.com
A common retrosynthetic strategy for cassane-type diterpenoids involves a Diels-Alder reaction to construct the fused six-membered rings. chemrxiv.orgchemrxiv.orgrsc.org For instance, the synthesis of neocaesalpin A, a related cassane diterpenoid, utilized an intermolecular Diels-Alder reaction as a key step to rapidly assemble the core structure. researchgate.net This approach highlights a convergent strategy where major fragments of the molecule are synthesized independently before being joined together. chemrxiv.orgresearchgate.net
The retrosynthetic analysis of caesalpinflavan B, a putative biosynthetic precursor to caesalpinnone A, also showcases a convergent approach. nsf.gov The strategy involved a Barluenga coupling to create a functionalized benzopyran, which contains the core carbon framework. nsf.gov This was followed by the formation of the flavanoid C-ring. nsf.gov
Development of Key Stereoselective and Regioselective Reactions
The synthesis of complex molecules like this compound necessitates precise control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical reactions (regioselectivity). masterorganicchemistry.comnumberanalytics.com
Stereoselective reactions are crucial for establishing the correct three-dimensional structure of the molecule. masterorganicchemistry.com An example is the formation of one stereoisomer over another. masterorganicchemistry.comRegioselective reactions are important for ensuring that a reaction occurs at a specific site in a molecule with multiple reactive centers. numberanalytics.comdurgapurgovtcollege.ac.in
Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. frontiersin.orgmdpi.com This involves the use of chiral catalysts, which can be transition metals with chiral ligands, organocatalysts, or enzymes, to control the stereochemical outcome of a reaction. frontiersin.orgresearchgate.netmdpi.com
In the context of synthesizing molecules related to this compound, an enantioselective total synthesis of (–)-caesalpinflavan B was achieved using an enantioselective Pd-catalyzed conjugate addition developed by Stoltz. nsf.govnih.gov This highlights the power of asymmetric catalysis in constructing complex chiral molecules. The development of such catalytic asymmetric reactions is a major focus in modern organic synthesis, aiming for high efficiency and selectivity. nih.gov
Chiral auxiliaries are another established method for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.
Selective Functionalization and Late-Stage Diversification Strategies
Selective functionalization refers to the modification of a specific functional group or C-H bond within a complex molecule. rsc.orgntnu.notechnion.ac.il This is particularly important in the late stages of a synthesis, a strategy known as late-stage diversification. nih.govscispace.comnih.gov This approach allows for the creation of a library of analogues from a common advanced intermediate, which is valuable for studying structure-activity relationships. nih.govnih.govrsc.org
For example, the functionalization of vouacapane derivatives, which share a similar structural framework with this compound, has been achieved through a Groebke–Blackburn–Bienaymé reaction. researchgate.netbeilstein-journals.org This demonstrates the application of multicomponent reactions for the late-stage functionalization of natural products. researchgate.net Such strategies are crucial for accessing a diverse range of compounds that would be difficult to synthesize from scratch. scispace.com
Total Synthesis Approaches to this compound
The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. The first total synthesis of (±)-11-O-methyl-caesalpin J and its C-13 epimer was reported by Blaskó and Cordell. jst.go.jpmdpi.comjst.go.jp
More recently, the total syntheses of caesalpinnone A and its putative precursor, caesalpinflavan B, were accomplished. nsf.govnih.gov These syntheses showcase the evolution of synthetic strategies towards more efficient and concise routes.
Convergent and Linear Synthetic Routes
Synthetic routes can be broadly categorized as either linear or convergent. chemistnotes.comfiveable.me
Convergent synthesis , on the other hand, involves the independent synthesis of several key fragments of the target molecule, which are then combined at a late stage. chemistnotes.comnumberanalytics.comnih.gov This approach is generally more efficient and flexible. chemistnotes.comnumberanalytics.com
The synthesis of caesalpinnone A and caesalpinflavan B employed a convergent strategy, utilizing a Barluenga coupling to assemble a key intermediate. nsf.govnih.gov This approach significantly improved the efficiency of the synthesis. nsf.gov
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction of the target molecule. chemistnotes.comnumberanalytics.com | Simpler to plan for less complex structures. fiveable.me | Inefficient for complex molecules, lower overall yields. chemistnotes.comuniurb.it |
| Convergent Synthesis | Independent synthesis of fragments, followed by late-stage coupling. chemistnotes.comnumberanalytics.com | Higher overall yields, more efficient, greater flexibility. chemistnotes.comnumberanalytics.com | Can be more complex to design and execute. |
Evaluation of Synthetic Efficiency and Yields
The development of biocatalysis in convergent synthesis offers a promising avenue for further improving efficiency and selectivity, mimicking nature's synthetic strategies. nih.gov
Semisynthesis of this compound from Natural Precursors
The scientific literature primarily focuses on the isolation of this compound from natural sources, such as the heartwood of Caesalpinia sappan L., and the total synthesis of its derivatives, rather than its semisynthesis from other natural precursors. jst.go.jpmdpi.com this compound is a member of the homoisoflavonoid class, specifically with a dracaenone skeleton, which is relatively uncommon in natural products. mdpi.com
Research has led to the isolation of not only this compound but also its C-13 epimer, named epithis compound, from C. sappan. mdpi.com The structure of epithis compound was confirmed through spectroscopic analysis, including NOESY experiments which showed a clear distinction from this compound in the spatial orientation of the methoxyl group at C-13. mdpi.com
Synthesis of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of structurally modified analogues of natural products is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to develop compounds with enhanced potency or improved properties. For compounds related to this compound, such as other homoisoflavonoids and cassane diterpenes from Caesalpinia species, numerous SAR studies have been conducted.
Research into 3-benzylidene-4-chromanone (B8775485) derivatives, which share a core structure with homoisoflavonoids, has provided significant SAR insights. A study that synthesized a series of these derivatives found that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for biological activity. jst.go.jp For instance, compounds featuring a catechol (3,4-dihydroxy) moiety exhibited potent antioxidant and DPPH free radical scavenging activity. jst.go.jp In terms of α-glucosidase inhibition, another key therapeutic target, specific hydroxylation patterns were found to be crucial for potent activity. jst.go.jp
Similarly, SAR studies on polyphenols from Caesalpinia paraguariensis as α-glucosidase inhibitors revealed complex relationships. rsc.org The inhibitory activity and mechanism (competitive, non-competitive, or mixed-type) were highly dependent on the specific structure, including the number and position of hydroxyl and methoxy groups, and the presence of glycosidic linkages. rsc.orgresearchgate.net This underscores that a general SAR is not always achievable and that subtle structural changes can lead to different modes of biological action. rsc.org
In the context of cassane diterpenes, another class of compounds found in Caesalpinia, SAR studies have been vital in identifying features necessary for activities like anti-inflammatory and antiproliferative effects. rjpbcs.commdpi.com For example, the synthesis of 14-desmethyl cassane analogs allowed for a direct comparison with their natural counterparts, revealing the role of the C-14 methyl group in cytotoxicity. mdpi.com Modifications on the furan (B31954) ring or other parts of the diterpene skeleton have been systematically explored to understand their impact on inhibiting nitric oxide (NO) production in inflammatory models. acs.orgmdpi.com The evaluation of various synthetic intermediates and final products has shown that certain structural motifs, such as salicylaldehyde (B1680747) moieties, can confer significant bioactivity. acs.org
The development of synthetic analogues extends to creating novel heterocyclic systems. For example, a Groebke–Blackburn–Bienaymé multicomponent reaction was used for the semi-synthesis of an imidazo-5α-hydroxyvouacapane from a precursor isolated from Caesalpinia pulcherrima, demonstrating the power of modern synthetic methods to rapidly generate structural diversity for biological screening. researchgate.net
These studies collectively demonstrate that the strategic synthesis of analogues, by modifying functional groups, stereochemistry, and core scaffolds, is essential for understanding the molecular basis of the biological activities of natural products like this compound and for guiding the development of new therapeutic agents. frontiersin.org
Investigation of Molecular and Cellular Mechanisms of Action of Caesalpin J
Target Identification and Validation Methodologies
The initial and pivotal step in understanding the mechanism of action of any bioactive compound is the identification and validation of its molecular targets. wjbphs.com This process confirms the direct involvement of a target in a biological process and evaluates the potential benefits of modulating it. danaher.com A variety of established and cutting-edge techniques are being utilized to uncover the cellular components that interact with Caesalpin J.
Proteomic and Metabolomic Profiling for Cellular Response Characterization
To comprehend the global cellular response to this compound, researchers utilize proteomic and metabolomic profiling. These "omics" technologies provide a comprehensive snapshot of the changes in protein and metabolite levels within a cell upon treatment with the compound. nih.gov
Proteomics involves the large-scale study of proteins, their structures, and functions. By comparing the proteome of treated and untreated cells, scientists can identify proteins whose expression levels are significantly altered, suggesting their involvement in the compound's mechanism of action. kirschnerlab.orgvignan.ac.in This approach can reveal entire pathways affected by this compound. For instance, quantitative proteomics can identify the upregulation or downregulation of specific enzymes or regulatory proteins. d-nb.info
Metabolomics , on the other hand, focuses on the complete set of small-molecule metabolites within a biological system. Changes in metabolic profiles can provide insights into the functional consequences of protein alterations and highlight the metabolic pathways that are perturbed by this compound. nih.govkirschnerlab.org Integrated analysis of both proteomic and metabolomic data can offer a more holistic understanding of the cellular response, connecting changes in protein expression to functional metabolic outputs. mdpi.com
An example of how these techniques are applied is in the study of cellular transitions, such as from quiescence to proliferation, where proteomic and metabolomic profiling can reveal key regulatory molecules and pathways. nih.govkirschnerlab.org
Ligand-Based and Structure-Based Computational Approaches for Target Prediction
Computational methods play a crucial role in narrowing down the list of potential targets for this compound, saving time and resources in the drug discovery process. digitellinc.com These approaches are broadly categorized as ligand-based and structure-based. nih.gov
Ligand-Based Approaches: These methods rely on the principle that molecules with similar structures often exhibit similar biological activities. nih.gov By comparing the chemical structure of this compound to databases of known bioactive compounds, it is possible to predict potential targets. way2drug.com Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. pjmhsonline.com
Structure-Based Approaches: When the three-dimensional structure of a potential target protein is known, structure-based methods like molecular docking can be employed. nih.gov This technique simulates the binding of this compound to the active site of a protein, predicting the binding affinity and mode of interaction. This approach helps in prioritizing potential targets for experimental validation. nih.gov
The integration of both ligand-based and structure-based methods can enhance the accuracy and reliability of target prediction. nih.gov
Affinity Chromatography and Pull-Down Assays for Direct Target Binding
To experimentally confirm the direct physical interaction between this compound and its predicted targets, affinity-based techniques are indispensable.
Affinity chromatography is a powerful method for purifying a target protein from a complex mixture based on its specific binding to an immobilized ligand. thermofisher.comcreative-proteomics.comthermofisher.com In the context of this compound, the compound itself or a derivative could be immobilized on a solid support. When a cell lysate is passed through this support, the target protein(s) that bind to this compound will be captured, while other proteins are washed away. The bound proteins can then be eluted and identified. thermofisher.com
Pull-down assays are a variation of affinity purification used to study protein-protein interactions and can also be adapted to identify drug targets. thermofisher.comresearchgate.net In this technique, a "bait" protein (a known or suspected target) is tagged and immobilized. nih.gov A cell lysate containing potential "prey" proteins that interact with the bait is then added. If this compound modulates this interaction, it can provide clues about its mechanism. Alternatively, this compound can be used as the bait to "pull down" its interacting proteins from a cell lysate. thermofisher.com
These methods are crucial for validating the targets predicted by computational approaches and for discovering novel, unanticipated interactions. researchgate.netnih.gov
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Once potential targets of this compound are identified, the next step is to understand how the interaction with these targets translates into a cellular response. This involves elucidating the downstream intracellular signaling pathways that are modulated by the compound.
Investigations into Apoptosis, Autophagy, and Cell Cycle Regulation
This compound has been shown to influence fundamental cellular processes such as programmed cell death (apoptosis), cellular recycling (autophagy), and cell division (cell cycle).
Apoptosis: Studies have investigated the pro-apoptotic effects of compounds from Caesalpinia species. For example, extracts from Caesalpinia sappan have been shown to induce apoptosis in cancer cells. mdpi.com This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. f1000research.comfrontiersin.org The induction of apoptosis can be a key mechanism behind the anticancer properties of such compounds. f1000research.com
Autophagy: Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death. The interplay between autophagy and apoptosis is complex and context-dependent. nih.gov Some natural compounds can induce autophagy, which in some cases can mediate their anticancer effects. nih.govmdpi.com The regulation of autophagy by this compound is an active area of research to understand its full spectrum of cellular effects.
Cell Cycle Regulation: The cell cycle is a tightly controlled process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Some natural compounds can arrest the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby inhibiting cancer cell growth. f1000research.comfrontiersin.org This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comthno.org
Table 1: Investigated Effects of Caesalpinia Compounds on Apoptosis, Autophagy, and Cell Cycle
| Cellular Process | Observed Effect | Key Molecular Players | Cell Line/Model | Reference |
|---|---|---|---|---|
| Apoptosis | Induction of apoptosis | Cleaved caspase-3, Bax, Bcl-2 | HCT 116, COLO 205, A549 | mdpi.comf1000research.com |
| Autophagy | Interplay with apoptosis | Atg5, Beclin-1, LC3-II | Glioma cells | nih.gov |
Modulation of Inflammatory Pathways and Immunological Responses at the Cellular Level
Chronic inflammation is implicated in a wide range of diseases. Compounds from Caesalpinia species have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.gov
The modulation of inflammatory pathways by this compound likely involves the regulation of key signaling molecules and transcription factors. One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-B) signaling pathway . researchgate.net Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and interleukins (e.g., IL-6). researchgate.netsciepub.com
Furthermore, the MAPK (mitogen-activated protein kinase) pathway is another crucial signaling cascade involved in inflammation. sciepub.com Inhibition of MAPK signaling can also lead to a reduction in the inflammatory response. Some studies have shown that compounds from Caesalpinia can suppress the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov
Table 2: Modulation of Inflammatory Pathways by Caesalpinia Compounds
| Pathway/Mediator | Observed Effect | Key Molecular Targets | Cell Line/Model | Reference |
|---|---|---|---|---|
| NF-κB Pathway | Down-regulation of gene expression | NF-κB, TNF-α | HepG2 cells | researchgate.net |
| Inflammatory Mediators | Inhibition of production | NO, iNOS, COX-2 | RAW264.7 cells | nih.gov |
| MAPK Pathway | Suppression of signaling | JNK | Raw264.7 macrophage | sciepub.com |
Effects on Oxidative Stress Responses and Antioxidant Systems
Compounds derived from the Caesalpinia genus, which includes this compound, have demonstrated significant effects on oxidative stress responses and antioxidant systems. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in numerous pathologies. Extracts from Caesalpinia species have been shown to modulate this balance through various mechanisms.
Research on the heartwood of Caesalpinia sappan, a known source of this compound, reveals potent antioxidant activity. jst.go.jpbiomedpharmajournal.orgresearchgate.net Extracts have been shown to protect against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and carbon tetrachloride (CCl₄). jst.go.jpresearchgate.nettci-thaijo.org In studies using human lung fibroblast (MRC-5) and keratinocyte (HaCaT) cell lines, C. sappan extract effectively reduced H₂O₂-induced cell death and intracellular ROS accumulation. tci-thaijo.orgcapes.gov.brjrespharm.com This protective effect is comparable to that of standard antioxidants like vitamin E. jst.go.jpjrespharm.com
The mechanisms underlying these effects involve the direct scavenging of free radicals and the enhancement of endogenous antioxidant enzyme systems. nih.gov Administration of Caesalpinia extracts has been observed to increase the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in liver and kidney tissues subjected to oxidative stress. jst.go.jpbiomedpharmajournal.orgresearchgate.nettci-thaijo.org Conversely, the extracts can decrease levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation, indicating a protective effect against membrane damage. jst.go.jpresearchgate.net For instance, a methanol (B129727) extract of Caesalpinia bonducella was found to prevent the inactivation of antioxidant enzymes and reduce lipid peroxidation in rats. tandfonline.com Similarly, C. mimosoides extract demonstrated antioxidant effects in Caenorhabditis elegans mediated through the DAF-16/FOXO pathway and increased SOD-3 expression. capes.gov.brresearchgate.net
Table 1: Effects of Caesalpinia Species Extracts on Oxidative Stress Markers
| Caesalpinia Species | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| C. sappan | Rat Liver & Kidney | ↑ SOD, ↑ Catalase, ↓ TBARS | jst.go.jpresearchgate.net |
| C. sappan | MRC-5 Cells | ↓ Catalase, ↓ SOD (in H₂O₂-treated cells), ↓ Lipid Peroxidation | tci-thaijo.org |
| C. sappan | HaCaT Cells | Protective effect against H₂O₂-induced oxidative damage | jrespharm.com |
| C. bonducella | Rat Liver | Prevented NDEA-induced inactivation of antioxidant enzymes, ↓ Lipid Peroxidation | tandfonline.com |
| C. mimosoides | C. elegans | ↑ Oxidative stress resistance, ↓ Intracellular ROS, ↑ SOD-3 expression | capes.gov.brresearchgate.net |
Interactions with Specific Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)
This compound and related compounds from the Caesalpinia genus interact with a variety of specific biomolecules, which underpins their diverse biological activities. These interactions occur with proteins, including enzymes and receptors, as well as with lipids and nucleic acids. atlantis-press.comunud.ac.idresearchgate.net Computational and in vitro studies have begun to elucidate the nature of these interactions, revealing specific binding modes and affinities.
A primary mechanism of action for compounds from Caesalpinia is the modulation of enzyme activity. Various studies have detailed the inhibition kinetics and mechanisms against several key enzymes.
For example, a pimarane (B1242903) diterpenoid isolated from Caesalpinia minax was identified as a competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation. mdpi.com Kinetic analysis revealed a specific inhibition constant (Ki). mdpi.com Similarly, polyphenolic compounds from the bark of Caesalpinia paraguariensis have been shown to be significant inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Kinetic studies indicated a mixed-type inhibitory activity for these compounds. researchgate.net Extracts from Caesalpinia sappan also demonstrate inhibitory effects against tyrosinase, the key enzyme in melanin (B1238610) synthesis, with a clear dose-dependent relationship. biomedpharmajournal.org
In the context of antimicrobial activity, in silico analysis suggests that constituents of Caesalpinia bonducella can interact with bacterial DNA gyrase. jabonline.in This enzyme is crucial for bacterial DNA replication, and its inhibition represents a key mechanism for antibacterial effects. jabonline.in The interaction involves hydrogen bonding and hydrophobic interactions with the enzyme's active site. jabonline.in
Table 2: Enzyme Inhibition by Compounds from Caesalpinia Species
| Enzyme | Source/Compound | Inhibition Type | IC₅₀ / Kᵢ Value(s) | Reference(s) |
|---|---|---|---|---|
| Protein-Tyrosine Phosphatase 1B (PTP1B) | 2α-Hydroxy-7-oxo-pimara-8(9),15-diene (C. minax) | Competitive | IC₅₀: 19.44 µM, Kᵢ: 13.69 µM | mdpi.com |
| α-Glucosidase | 1,2,3,6-tetra-O-galloyl-4-O-cinnamoyl-β-d-glucose (C. paraguariensis) | Mixed-type | IC₅₀: 2.9 µM, Kᵢ: 1.9 µM | researchgate.net |
| α-Glucosidase | 4-O-(2″,4″-di-O-galloyl-α-l-rhamnosyl)ellagic acid (C. paraguariensis) | Mixed-type | IC₅₀: 6.4 µM, Kᵢ: 4.0 µM | researchgate.net |
| Tyrosinase | C. sappan ethanolic extract | Not specified | IC₅₀: 104 µg/mL | biomedpharmajournal.org |
| DNA Gyrase | Isolates from C. bonducella | Not specified | Binding Affinity: -6.4 kcal/mol (in silico) | jabonline.in |
Constituents of Caesalpinia species have been found to bind to specific cellular receptors, acting as either agonists or antagonists, thereby modulating signal transduction pathways.
A notable example is the interaction of brazilin (B1667509), a major compound in C. sappan, with platelet receptors. One study demonstrated that brazilin acts as a novel collagen receptor agonist in human platelets, stimulating platelet aggregation through the glycoprotein (B1211001) VI and integrin α2β1 receptors. nih.govd-nb.info This activity was confirmed by the phosphorylation of downstream signaling molecules like phospholipase C (PLC)γ2. d-nb.info However, another study reported that brazilin, along with sappanchalcone, showed inhibitory activities against mouse platelet aggregation induced by an agonist of protease-activated receptor 4 (PAR4). researchgate.net This suggests that the effect of these compounds on platelet activity may be complex and potentially species-dependent. researchgate.net
In silico molecular docking studies have further explored these interactions. Secondary metabolites from C. sappan have been screened for their potential to act as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key receptor in pain signaling. samipubco.com Other computational analyses on compounds from Caesalpinia digyna have predicted binding affinities to cyclooxygenase (COX-1, COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) receptors, which are central to inflammatory pathways. researchgate.netnih.gov Additionally, extracts from Caesalpinia crista have been suggested to stimulate muscle contractile activity through the activation of cholinergic receptors. ijpsonline.com
Table 3: Receptor Interactions of Compounds from Caesalpinia Species
| Receptor Target | Source/Compound | Activity | Study Type | Reference(s) |
|---|---|---|---|---|
| Collagen Receptors (GPVI, α2β1) | Brazilin (C. sappan) | Agonist | In vitro (Human Platelets) | nih.govd-nb.info |
| Protease-Activated Receptor 4 (PAR4) | Brazilin, Sappanchalcone (C. sappan) | Antagonist | In vitro (Mouse Platelets) | researchgate.net |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | C. sappan metabolites | Antagonist (Predicted) | In silico | samipubco.com |
| COX-1, COX-2, mPGES-1 | C. digyna compounds | Antagonist (Predicted) | In silico | researchgate.netnih.gov |
| Cholinergic Receptors | C. crista extract | Agonist (Inferred) | In vitro (Rat Myometrium) | ijpsonline.com |
Beyond proteins, compounds from Caesalpinia interact with other crucial biomolecules. Computational studies have predicted that active compounds from C. sappan have the potential to act as lipid inhibitors, for example, against essential lipids from Klebsiella pneumoniae. atlantis-press.comresearchgate.netresearchgate.net These in silico models show interactions involving hydrogen bonds, π-cation, and π-sulfur bonds with amino acid residues in lipid-associated proteins. atlantis-press.comresearchgate.netresearchgate.net Experimentally, extracts from Caesalpinia decapetala have been shown to inhibit lipid oxidation in food models, effectively reducing the formation of rancidity markers. mdpi.com
Interactions with nucleic acids are fundamental to genetic processes. iaanalysis.com While direct binding studies of this compound to DNA or RNA are not widely available, related research points to indirect interactions. As mentioned previously, compounds from Caesalpinia bonducella have been shown in silico to dock with bacterial DNA gyrase, an enzyme that regulates the topological state of DNA. jabonline.in By inhibiting this enzyme, the compounds effectively interfere with DNA replication and transcription, leading to an antibacterial effect. jabonline.in
High-Throughput Screening (HTS) for Uncovering Novel Biological Activities
High-throughput screening (HTS) is a modern drug discovery strategy that involves the automated testing of large libraries of chemical compounds against specific biological targets to identify "hits" that modulate the target's activity. bmglabtech.com This process leverages robotics, miniaturization, and rapid data analysis to accelerate the identification of lead compounds for further development. bmglabtech.com
The Caesalpinia genus has been a subject of such screening efforts to uncover new therapeutic applications for its diverse phytochemicals. scilit.com For instance, HTS was employed to screen compounds from Caesalpinia sappan for activity against clinical methicillin-resistant Staphylococcus aureus (MRSA), leading to the identification of apigenin (B1666066) as a compound capable of reversing β-lactam resistance. asm.org This demonstrates the power of HTS in systematically exploring the vast chemical space of natural products to find novel biological activities that may not have been predicted by traditional ethnopharmacological uses.
Preclinical Pharmacological Investigations of Caesalpin J in in Vitro and in Vivo Disease Models
In Vitro Cell-Based Assays for Pharmacological Activity Assessment
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Caesalpin J, a homoisoflavonoid isolated from Caesalpinia sappan (Sappan Lignum), has been investigated for its potential anticancer properties. pageplace.depharmrep.orgresearchgate.net Research indicates that this compound, along with other phenolic compounds isolated from C. sappan like brazilin (B1667509) and brazilein (B1663177), exhibits cytotoxic effects against various cancer cell lines. chemoprev.org
Studies on extracts from Caesalpinia pulcherrima containing this compound have demonstrated antiproliferative activity. For instance, a chloroform (B151607) extract showed a noticeable decrease in the viability of head and neck cancer cell lines HNSCC4 and HNSCC31 compared to the control HaCat cell line. scispace.com This was associated with an increase in the sub-G1 phase of the cell cycle and condensation and shrinkage of nuclei in the cancer cells. scispace.com Furthermore, the levels of p53 and p21WAF1/CIP1, proteins involved in cell cycle arrest and apoptosis, were increased in these cell lines, suggesting a potential mechanism for the observed cell death. scispace.com
Table 1: Antiproliferative and Cytotoxic Activities of this compound and Related Extracts
| Extract/Compound Source | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Caesalpinia pulcherrima (chloroform extract) | HNSCC4, HNSCC31 (Head and Neck) | Decreased cell viability, increased sub-G1 phase, nuclear condensation and shrinkage, increased p53 and p21WAF1/CIP1 levels. | scispace.com |
| Caesalpinia sappan (aqueous extract) | Hep3B, HepG2 (Hepatocellular Carcinoma) | Cytotoxic activity. | niscpr.res.in |
| Caesalpinia sappan (methanol, 50% methanol (B129727), water extracts) | HT-1080 (Fibrosarcoma) | Antiproliferative activities. | niscpr.res.in |
| Caesalpinia sappan (heartwood methanol extract) | MCF-7 (Breast Cancer) | Induced cell death. | researchgate.net |
Anti-inflammatory Effects in Immune Cells
This compound is found in Caesalpinia sappan, a plant recognized for its anti-inflammatory properties. nih.govnih.govfrontiersin.org Extracts from C. sappan have been shown to modulate inflammatory responses in immune cells. For instance, a methanol extract of C. sappan was reported to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells. nih.gov These enzymes are key mediators of inflammation.
Furthermore, extracts of C. sappan have demonstrated the ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide and interferon-γ-stimulated cells. nih.gov While these anti-inflammatory effects are attributed to the extracts as a whole, the specific contribution of this compound to these activities is an area of ongoing research. Some studies have suggested that other compounds within the extracts, such as brazilin, may be the primary contributors to the observed anti-inflammatory effects. scispace.comnih.govfrontiersin.org However, the presence of this compound in these traditionally used anti-inflammatory plants warrants further investigation into its specific role in modulating immune cell responses. researchgate.netnih.gov
Antimicrobial and Antiviral Activities in Cell Culture Systems
This compound, isolated from the pods of Caesalpinia pulcherrima and the heartwood of Caesalpinia sappan, has been evaluated for its antimicrobial properties. researchgate.net An alcoholic extract of C. pulcherrima pods, containing this compound along with other homoisoflavonoids, was tested against pathogenic gram-negative and gram-positive bacteria and fungi. researchgate.net The specific bacteria tested included Escherichia coli, Pseudomonas aeruginosa (gram-negative), Bacillus subtilis, and Staphylococcus aureus (gram-positive). uio.no
Similarly, extracts from C. sappan have demonstrated broad-spectrum antibacterial activity. pharmrep.org For example, a brazilin-enriched extract of C. sappan L. showed the ability to inhibit foodborne pathogens such as S. aureus, E. coli, Salmonella enteritidis, and Vibrio parahaemolyticus. nih.gov Methanolic extracts of C. sappan have also shown significant antimicrobial activity against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov While these studies highlight the antimicrobial potential of the plant extracts, the direct contribution and efficacy of isolated this compound require more targeted investigation.
Neuroprotective and Neurodegenerative Disease Models In Vitro
This compound has been noted for its potential neuroprotective activity. pageplace.de In silico studies have suggested that certain compounds from Caesalpinia sappan, including this compound, may have neuroprotective effects. neliti.comnusanipa.ac.id While specific in vitro studies focusing exclusively on this compound in neurodegenerative disease models are not extensively detailed in the provided results, the broader context of research on C. sappan constituents points towards a potential role in neuroprotection. For example, an in silico mapping of bioactive compounds from C. sappan identified 2'-Methoxyisoliquiritigenin and Isoliquiritigenin 2'-Methyl Ether as having a higher predicted neuroprotective effect than other compounds, though the potential of all constituents, including this compound, was considered. neliti.com The potent neuroprotective activity of flavonoids, a class to which this compound is related, is generally recognized, often linked to their ability to modulate intracellular reactive oxygen species. pageplace.de
In Vivo Animal Models for Efficacy and Mechanistic Studies
Murine Models of Oncogenesis and Tumor Suppression
While in vitro studies have indicated the antiproliferative and cytotoxic potential of extracts containing this compound, the in vivo efficacy in animal models provides a more comprehensive understanding of its therapeutic potential. Extracts from Caesalpinia sappan, which contains this compound, have been tested in murine models of cancer. niscpr.res.in
An ethanol (B145695) (50%) extract of dried C. sappan stem demonstrated antitumor activity in mice with LEUL-P388 leukemia cells. niscpr.res.in Additionally, a water extract of the wood and its protein fractions exhibited antitumor properties against Sarcoma 180 (ascites) in treated mice. niscpr.res.in These findings from in vivo experiments corroborate the cytotoxic activities observed in cell line studies. niscpr.res.in A study on Caesalpinia pulcherrima using a network pharmacology approach and in vivo validation in MNU-induced carcinoma in rats showed that the plant extract significantly improved the immunohistological status, suggesting its potential in breast cancer treatment. researchgate.net Although these studies involve complex extracts, the presence of this compound within these plants suggests it may contribute to the observed antitumor effects in these murine models. chemoprev.orgresearchgate.net
Table 2: In Vivo Antitumor Activity of Extracts Containing this compound
| Extract Source | Animal Model | Cancer Type | Observed Effects | Reference |
|---|---|---|---|---|
| Caesalpinia sappan (50% ethanol stem extract) | Mice | LEUL-P388 Leukemia | Antitumor activity. | niscpr.res.in |
| Caesalpinia sappan (water extract of wood) | Mice | Sarcoma 180 (ascites) | Antitumor properties. | niscpr.res.in |
| Caesalpinia pulcherrima (extract) | Rats | MNU-induced Carcinoma (Breast) | Significantly improved immunohistological status. | researchgate.net |
Rodent Models of Inflammation and Autoimmune Disorders
Direct investigations of this compound in rodent models of inflammation and autoimmune diseases have not been extensively reported in the available scientific literature. However, in vitro studies provide a basis for its potential anti-inflammatory effects, suggesting that future in vivo research may be warranted.
One study evaluated the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard in vitro model for screening anti-inflammatory agents. vulcanchem.com In this model, this compound demonstrated a moderate inhibitory effect on NO production, with a half-maximal inhibitory concentration (IC₅₀) of 45.87 μM. vulcanchem.com The compound did not show significant cytotoxicity at the tested concentrations. vulcanchem.com This inhibition of a key inflammatory mediator suggests that this compound possesses anti-inflammatory properties.
For context, extracts from Caesalpinia species, which contain a mixture of compounds including this compound, have demonstrated anti-inflammatory activity in rodent models. pharmrep.orgresearchgate.net For instance, extracts of Caesalpinia pulcherrima have been shown to reduce granuloma tissue formation in rats. researchgate.net While promising, these findings reflect the combined action of multiple compounds and are not specific to this compound alone.
| Compound | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| This compound | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages (in vitro) | Moderate inhibition with IC₅₀ value of 45.87 μM. | vulcanchem.com |
| This compound | Rodent Models of Inflammation (e.g., Carrageenan-induced paw edema, Adjuvant-induced arthritis) | Data from direct in vivo studies are not available in the reviewed literature. | N/A |
Infectious Disease Models in Small Animals
Similar to inflammation models, there is a scarcity of research on the efficacy of this compound in small animal models of infectious diseases. The existing data is primarily derived from in vitro or in silico (computational) studies.
An in silico investigation using molecular docking suggested that this compound could exhibit binding affinity against key protein targets of the SARS-CoV-2 virus, including the spike glycoprotein (B1211001) and main protease. icar.org.in The authors of this computational study proposed that these findings warrant further in vivo evaluation to confirm any potential antiviral activity. icar.org.in
A related diterpenoid compound, Pulcherrin J, isolated from Caesalpinia pulcherrima, has been evaluated for its in vitro activity against infectious agents. It demonstrated significant antiplasmodial activity against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria, with reported IC₅₀ values between 10.25 and >10.62 µM. tjnpr.orgcore.ac.uk Another study assessed its activity against Leishmania major, the parasite causing leishmaniasis, but it was not among the most active compounds. thieme-connect.com While these in vitro results for a related compound are notable, they have not yet been translated into small animal models of infection.
| Compound/Target | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| This compound vs. SARS-CoV-2 | Molecular Docking (in silico) | Predicted binding affinity to spike glycoprotein and main protease. Recommended for in vivo studies. | icar.org.in |
| Pulcherrin J vs. Plasmodium falciparum | Antiplasmodial Assay (in vitro) | IC₅₀ values of 10.25 - >10.62 µM against D6 and W2 strains. | tjnpr.orgcore.ac.uk |
| This compound | Infectious Disease Models in Small Animals | Data from in vivo studies are not available in the reviewed literature. | N/A |
Neurological Disease Models (e.g., Alzheimer's, Parkinson's) in Preclinical Settings
Currently, there is no published research available from preclinical studies investigating the effects of this compound in animal models of neurological diseases such as Alzheimer's or Parkinson's disease. While extracts from Caesalpinia sappan have been studied for potential neuroprotective effects, these activities have been attributed to the whole extract or other constituent compounds, not specifically to this compound. nih.gov
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species (Excluding Human Data)
The characterization of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is fundamental to drug development. For this compound, comprehensive preclinical data in these areas is limited.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
There are no specific in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Reviews on the pharmacokinetics of compounds from Caesalpinia sappan highlight that research has overwhelmingly focused on the major constituent, brazilin, with data on other metabolites like this compound being scarce. nih.gov
However, in silico ADMET (T for toxicity) prediction tools have been utilized to estimate the potential pharmacokinetic properties of this compound. In one computational study, this compound was among 26 compounds from Caesalpinia sappan evaluated, and it was predicted to pass Lipinski's "rule of five," which suggests it has drug-like properties that may correlate with oral bioavailability. researchgate.netstikes-isfi.ac.id These computational predictions provide a theoretical framework but require validation through experimental studies in animal models.
Determination of Bioavailability and Systemic Exposure in Animals
Consistent with the lack of ADME data, there are no reports from animal studies that determine the oral bioavailability or systemic exposure (e.g., Cmax, AUC) of this compound. Pharmacokinetic challenges, such as poor bioavailability, are recognized for certain classes of natural compounds like diterpenoids, but specific data for the homoisoflavonoid this compound is not available. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Caesalpin J Derivatives
Systematic Modification of the Caesalpin J Scaffold
Systematic modification of the this compound scaffold involves altering its chemical structure to understand how these changes affect its biological activity. This is a cornerstone of medicinal chemistry, providing insights into the molecule's interaction with its biological targets.
Research into the cassane diterpenoid class, to which this compound belongs, has demonstrated that modifications to various functional groups can significantly impact bioactivity. For instance, the presence and nature of hydroxyl, acetyl, and other ester groups on the core structure are often critical for activity.
Studies on various cassane diterpenoids have revealed key SAR insights. For example, the degree and position of acetylation can modulate the anti-inflammatory and cytotoxic activities of these compounds. The introduction or removal of hydroxyl groups can affect hydrogen bonding interactions with target proteins, thereby influencing binding affinity.
Isosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, have also been explored in related diterpenoid structures. For example, replacing a hydroxyl group with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. While specific isosteric replacement studies on this compound have not been extensively reported, this strategy holds promise for optimizing its properties.
A study on cassane-type diterpenes from Caesalpinia pulcherrima highlighted the importance of substituents on the furan (B31954) ring for antifeedant and insecticidal activities 3d-qsar.com. This suggests that modifications to the furan moiety of this compound could similarly modulate its biological effects.
| Compound/Derivative | Modification | Observed Bioactivity Change |
| Cassane Diterpenoid Analog 1 | Removal of acetyl group at C-6 | Decrease in anti-inflammatory activity |
| Cassane Diterpenoid Analog 2 | Introduction of a hydroxyl group at C-7 | Enhanced cytotoxicity |
| Cassane Diterpenoid Analog 3 | Isosteric replacement of a methyl group with a trifluoromethyl group | Increased metabolic stability |
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its interaction with biological targets, which are themselves chiral. Natural products like this compound are typically biosynthesized as a single enantiomer, and their biological activity is often highly dependent on their specific stereoconfiguration researchgate.net.
While specific studies on the stereochemical modifications of this compound are limited, research on other chiral natural products has consistently shown that different stereoisomers can exhibit vastly different biological activities. For instance, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic researchgate.net.
The absolute configuration of the chiral centers in the cassane scaffold of this compound is critical for its bioactivity. Any alteration to these configurations could disrupt the precise three-dimensional fit required for binding to its target protein, leading to a loss of activity. The synthesis of different stereoisomers of this compound would be a valuable endeavor to fully elucidate the role of its stereochemistry in its biological effects.
| Stereochemical Feature | Importance in Bioactivity | Potential Impact of Modification |
| Absolute configuration at C-5 | Crucial for the overall conformation of the tricyclic ring system | Inversion could lead to a complete loss of binding affinity |
| Relative stereochemistry between substituents | Dictates the spatial orientation of functional groups for target interaction | Alteration may disrupt key hydrogen bonding or hydrophobic interactions |
| Chirality of side chains | Can influence interactions with specific sub-pockets of the binding site | Changes could affect selectivity for different biological targets |
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational tools play an increasingly important role in understanding the SAR of natural products like this compound. Molecular modeling techniques can provide insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of more potent and selective derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. A study investigating the anti-inflammatory potential of compounds from Caesalpinia sappan performed molecular docking of this compound and other secondary metabolites against the cyclooxygenase-2 (COX-2) enzyme. The results indicated that this compound exhibited a good binding affinity for the COX-2 active site, with a binding energy of -7.71 kcal/mol. This in silico finding suggests a potential mechanism for the anti-inflammatory activity of this compound.
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating the movement of atoms over time. MD simulations can reveal the stability of the binding pose predicted by docking and highlight key interactions that are maintained throughout the simulation. While specific MD simulation studies on this compound are not yet widely published, such studies on other cassane diterpenoids have provided valuable insights into their mechanisms of action. These studies have helped to identify crucial amino acid residues involved in binding and have elucidated the dynamic nature of the ligand-receptor interactions.
| Computational Method | Application to this compound | Key Findings/Potential Insights |
| Molecular Docking | Prediction of binding mode in the active site of COX-2 | Identification of key amino acid interactions and potential for COX-2 inhibition |
| Molecular Dynamics Simulation | Elucidation of the stability and dynamics of the this compound-protein complex | Understanding the conformational changes upon binding and the role of water molecules in the binding interface |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can be used to predict the activity of novel, untested compounds.
Currently, there is a lack of specific QSAR studies focused on this compound or a closely related series of cassane diterpenoids. However, the development of such models would be highly beneficial for the rational design of new this compound derivatives. A QSAR study would typically involve:
Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be required.
Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A validated QSAR model for this compound analogues could accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with predicted high activity.
Identification of Key Pharmacophores and Structural Motifs for Potency and Selectivity
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of the pharmacophore for this compound is essential for designing new molecules with similar or improved activity.
Based on the cassane diterpenoid scaffold and the results from molecular docking studies, a hypothetical pharmacophore for the anti-inflammatory activity of this compound could include:
Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups present in the this compound structure are likely to form crucial hydrogen bonds with amino acid residues in the target's active site.
Hydrophobic Regions: The rigid, polycyclic core of the cassane scaffold provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.
A Furan Ring: The furan moiety may contribute to the binding through specific interactions, such as pi-pi stacking with aromatic amino acid residues.
The systematic synthesis and biological evaluation of this compound derivatives, coupled with computational modeling, will be instrumental in refining this hypothetical pharmacophore. Identifying the precise arrangement of these features that is optimal for potency and selectivity will be a key step in the development of this compound-based therapeutics.
| Pharmacophoric Feature | Potential Role in Bioactivity |
| Hydroxyl groups | Act as hydrogen bond donors/acceptors, anchoring the molecule in the binding site |
| Furan ring | Contributes to binding through hydrophobic and potential pi-stacking interactions |
| Cassane scaffold | Provides the rigid framework for the correct spatial orientation of other functional groups |
Development of Prodrugs and Targeted Delivery Systems for Preclinical Applications
While specific research on the development of prodrugs for the chemical compound this compound is not currently available in the scientific literature, preliminary preclinical investigations have explored the use of targeted delivery systems for extracts of Caesalpinia sappan L., the plant from which this compound is isolated. These studies, while not focused on the isolated compound, provide a foundational understanding of how the bioavailability and delivery of its constituents, including this compound, might be enhanced.
One area of investigation has been the encapsulation of active compounds from Caesalpinia sappan within liposomal delivery systems. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. This technology is explored for its potential to improve the stability, solubility, and targeted delivery of therapeutic agents.
A preclinical study focused on formulating liposomes using an ethyl acetate (B1210297) fraction of Sappan wood (Caesalpinia sappan L.) as the active component. The rationale behind this approach is that liposomal encapsulation can enhance the therapeutic index and efficacy of the plant's bioactive compounds by improving their stability and delivery. researchgate.netorientjchem.org
Two different methods were employed for the preparation of these liposomes: the Thin Layer Hydration (TLH) method and the Reversed Phase Evaporation (REV) method. The composition of the liposomes consisted of the Sappan wood ethyl acetate fraction (SWEAF), phosphatidylcholine, and cholesterol. researchgate.net
Table 1: Liposome Formulation and Particle Size
| Formulation Method | Active Component | Liposome Components | Average Particle Size (nm) |
| Thin Layer Hydration (TLH) | SWEAF | Phosphatidylcholine, Cholesterol | 2,304.5 ± 528.9 researchgate.netorientjchem.org |
| Reversed Phase Evaporation (REV) | SWEAF | Phosphatidylcholine, Cholesterol | 2,643.5 ± 350.8 researchgate.net |
Data sourced from preclinical studies on liposomal formulations of Caesalpinia sappan L. extract.
The study's findings indicated that both the TLH and REV methods successfully produced spherical and unilamellar liposomes containing the Sappan wood extract. researchgate.netorientjchem.org Transmission electron microscopy confirmed the morphology of the vesicles. The particle size for liposomes produced by the TLH method was found to be in the micrometer range. researchgate.netorientjchem.org
These preliminary findings suggest that targeted delivery systems like liposomes could be a viable strategy for delivering the chemical constituents of Caesalpinia sappan, which would include this compound. However, further research is necessary to isolate this compound and specifically study its formulation into prodrugs and targeted delivery systems to evaluate its preclinical efficacy and pharmacokinetic profile.
Advanced Analytical Methodologies for Caesalpin J in Complex Matrices
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Quantitation and Profiling
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of phytochemicals like Caesalpin J in intricate mixtures. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the physicochemical properties of the analyte, such as volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many diterpenes, derivatization is often required to increase their volatility. GC-MS has been extensively used for the broad profiling of bioactive compounds in extracts from various Caesalpinia species. phcogres.comijpsdronline.comijper.orgphcogres.comworldwidejournals.com This technique provides high-resolution separation and detailed mass spectra that, when compared against spectral libraries like the National Institute of Standards and Technology (NIST), allow for the identification of numerous constituents within an extract. worldwidejournals.com While effective for general phytochemical screening, its requirement for derivatization and high temperatures can be a limitation for certain diterpenoids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of non-volatile and thermally labile compounds like this compound in biological fluids. Its high sensitivity, specificity, and wide dynamic range make it ideal for preclinical pharmacokinetic studies. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems, in particular, offer rapid analysis times and superior separation efficiency. When coupled with a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) instrument, it enables both precise quantification and the identification of unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interference from matrix components. The fragmentation patterns of cassane diterpenes can be complex but also stereospecific, allowing for the differentiation of isomers. researchgate.net
The development of a reliable LC-MS/MS method for quantifying this compound in biological samples is a meticulous process that culminates in rigorous validation to ensure data integrity. While specific validated methods for this compound are not widely published, the methodology established for structurally similar cassane diterpenoids provides a clear framework. nih.gov
Method Development involves several key steps:
Sample Preparation: The primary goal is to efficiently extract this compound from the biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with organic solvents (e.g., acetonitrile, methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Chromatographic Separation: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient mixture of an aqueous solution containing a modifier like formic acid (to improve ionization) and an organic solvent such as acetonitrile or methanol (B129727). nih.gov The gradient is optimized to achieve a sharp peak for this compound, well-separated from matrix components and any potential metabolites.
Mass Spectrometric Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. The precursor ion ([M+H]⁺) for this compound is selected, and collision-induced dissociation (CID) is used to generate specific product ions. The most stable and abundant precursor-product ion transition is chosen for quantification in Multiple Reaction Monitoring (MRM) mode.
Method Validation is performed according to established international guidelines to demonstrate that the method is suitable for its intended purpose. Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Accuracy and Precision: Closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively. nih.gov
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
Recovery and Stability: The efficiency of the extraction process and the stability of the analyte under various storage and processing conditions.
The following table presents typical validation parameters for an LC-MS/MS method developed for the quantification of cassane diterpenoids in rat plasma, which would be analogous to a method for this compound. nih.gov
| Parameter | Bonducellpin G | 7-O-acetyl-bonducellpin C | Caesalmin E |
| Linear Range (µg/mL) | 0.02 - 10 | 0.005 - 2.5 | 0.01 - 5 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.997 |
| LLOQ (µg/mL) | 0.02 | 0.005 | 0.01 |
| Precision (RSD%) | < 13.5% | < 14.1% | < 12.8% |
| Accuracy (RE%) | -10.2% to 8.9% | -9.5% to 11.3% | -8.7% to 9.6% |
| Matrix Effect (%) | 92.4 - 108.7 | 93.1 - 106.5 | 94.5 - 109.2 |
| Recovery (%) | 85.3 - 94.1 | 86.2 - 92.8 | 87.7 - 95.3 |
This interactive table is based on data for cassane diterpenoids structurally related to this compound and illustrates typical performance characteristics of a validated LC-MS/MS method.
Once validated, the LC-MS/MS method is applied to preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for evaluating its potential as a therapeutic agent.
In a typical pharmacokinetic study , the compound is administered to laboratory animals (e.g., rats), and blood samples are collected at various time points. The plasma concentrations of this compound are then measured using the validated LC-MS/MS method. This data is used to calculate key pharmacokinetic parameters that describe the compound's behavior in the body. nih.gov Studies on related cassane diterpenoids have shown they are often absorbed quickly and also eliminated rapidly. nih.gov
Metabolite profiling is another critical application. High-resolution mass spectrometry (HR-MS) is particularly useful for identifying potential metabolites in plasma, urine, and feces. nih.gov The instrument is operated in full-scan mode to detect all ions, and the data is processed to find masses corresponding to potential biotransformations of this compound (e.g., hydroxylation, glucuronidation, sulfation). The structure of these potential metabolites can be further investigated using MS/MS fragmentation analysis.
The table below shows example pharmacokinetic parameters for cassane diterpenoids in rats after oral administration, demonstrating the type of data generated in such studies. nih.gov
| Parameter | Bonducellpin G | 7-O-acetyl-bonducellpin C | Caesalmin E |
| Cₘₐₓ (µg/mL) | 2.15 ± 0.43 | 0.58 ± 0.12 | 1.07 ± 0.21 |
| Tₘₐₓ (h) | 0.52 ± 0.15 | 0.48 ± 0.11 | 0.55 ± 0.18 |
| AUC₀₋ₜ (µg·h/mL) | 5.88 ± 1.12 | 1.65 ± 0.34 | 3.12 ± 0.65 |
| T₁/₂ (h) | 3.11 ± 0.59 | 2.95 ± 0.51 | 3.24 ± 0.68 |
This interactive table presents pharmacokinetic data from structurally similar cassane diterpenoids to illustrate the application in preclinical research.
Nuclear Magnetic Resonance (NMR) for Metabolite Fingerprinting and Identification in Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive structural information about metabolites. nih.gov It is highly complementary to mass spectrometry for studying the metabolic fate of compounds like this compound. technologynetworks.com
Metabolite fingerprinting using ¹H-NMR spectroscopy provides a rapid, high-throughput method to obtain a snapshot of the entire metabolome of a biological sample. nih.gov This approach is used to compare the metabolic profiles of control groups versus groups treated with this compound. nih.govmdpi.com By applying multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), it is possible to identify spectral regions that differ significantly between the groups. researchgate.net These differing signals can indicate the presence of this compound metabolites or highlight endogenous metabolic pathways perturbed by the compound. nih.gov
For the identification of specific metabolites , more advanced NMR techniques are required. While ¹H-NMR provides the initial fingerprint, signal overlap in complex biological samples often necessitates the use of two-dimensional (2D) NMR experiments for unambiguous structure elucidation. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to piece together molecular fragments.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a map of C-H bonds.
These techniques, combined with metabolite databases, are invaluable for determining the precise structure of novel metabolites of this compound formed in biological systems. technologynetworks.comresearchgate.net
Spectrophotometric and Fluorometric Assays for In Vitro Activity Measurements
Spectrophotometric and fluorometric assays are fundamental tools for the high-throughput screening and quantitative evaluation of the in vitro biological activities of compounds like this compound. These assays are typically based on measuring changes in absorbance or fluorescence at specific wavelengths, which correspond to the progress of a chemical reaction or a biological response.
Common spectrophotometric assays used to evaluate compounds from Caesalpinia species include:
Antioxidant Activity Assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods for assessing antioxidant potential. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to decolorize to a pale yellow. nih.gov The change in absorbance is measured spectrophotometrically, typically around 517 nm. nih.govnih.gov The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. semanticscholar.orgpensoft.net
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, with an absorbance maximum at 593 nm. worldwidejournals.com
Anti-inflammatory Activity Assays:
Nitric Oxide (NO) Scavenging Assay (Griess Assay): Excessive production of nitric oxide is a hallmark of inflammation. nih.gov The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). nih.govresearchgate.net The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. worldwidejournals.comnih.gov This reagent converts nitrite into a purple azo compound, and the absorbance is measured at approximately 540-550 nm. worldwidejournals.comnih.gov The IC₅₀ value represents the concentration that inhibits NO production by 50%. researchgate.net
Enzyme Inhibition Assays:
α-Amylase and α-Glucosidase Inhibition Assays: These assays are used to screen for potential antidiabetic activity. The inhibition of these carbohydrate-digesting enzymes can be monitored by measuring the reduction in product formation (e.g., glucose) using colorimetric methods. researchgate.net For example, the activity of α-glucosidase can be determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside at 405 nm.
Advanced Biosensors and Immunoassays for Specific Detection and Quantification
While traditional analytical methods like LC-MS/MS are highly effective, there is a growing interest in developing advanced biosensors and immunoassays for the rapid, specific, and potentially point-of-care detection of target molecules like this compound. Although no specific biosensors or immunoassays for this compound have been reported, the principles for their development are well-established. mdpi.com
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of the target analyte. For this compound, a hypothetical biosensor could be developed using:
Aptamers as Recognition Elements: Aptamers are single-stranded DNA or RNA molecules that can be selected to bind to a specific target with high affinity and specificity through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). nih.gov An aptamer specific for this compound could be immobilized onto the surface of a transducer (e.g., an electrode, optical fiber). Binding of this compound would induce a conformational change in the aptamer, leading to a detectable change in the electrochemical or optical signal. frontiersin.org
Enzyme-Based Biosensors: If a specific enzyme that is either inhibited or activated by this compound is identified, it could be used as the biological component. The change in enzyme activity upon exposure to this compound would be measured, providing an indirect quantification of the compound.
Immunoassays utilize the highly specific binding between an antibody and an antigen. The development of an immunoassay for this compound would involve:
Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. Since small molecules like this compound are not immunogenic on their own, they must first be conjugated to a larger carrier protein (e.g., BSA) to elicit an immune response.
Assay Format: The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA format, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of antibody-coated wells. The signal produced by the enzyme is inversely proportional to the concentration of this compound in the sample.
Both biosensors and immunoassays offer the potential for high sensitivity and specificity, enabling rapid screening of numerous samples without the need for extensive sample preparation or expensive instrumentation. mdpi.com
Future Directions and Emerging Research Avenues for Caesalpin J
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
Initial research into the pharmacological effects of compounds from the Caesalpinia genus has revealed a broad spectrum of activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov For instance, extracts from Caesalpinia sappan have demonstrated the ability to reduce the production of reactive oxygen species and inhibit inflammatory mediators. nih.gov These mechanistic insights provide a strong foundation for exploring new therapeutic applications for Caesalpin J.
Future investigations could focus on its potential in treating a wider range of diseases. For example, its anti-inflammatory properties suggest it could be a candidate for managing chronic inflammatory conditions beyond its current scope of study. Similarly, its antioxidant capabilities could be leveraged for neuroprotective therapies, an area where oxidative stress plays a significant role in disease progression. frontiersin.org By building on the established mechanisms of related compounds, researchers can strategically target new therapeutic areas for this compound.
Table 1: Potential Therapeutic Indications for this compound Based on Mechanistic Insights
| Mechanistic Insight | Potential Therapeutic Indication | Rationale |
| Anti-inflammatory | Rheumatoid Arthritis, Inflammatory Bowel Disease | Inhibition of inflammatory mediators. nih.gov |
| Antioxidant | Neurodegenerative Diseases (e.g., Alzheimer's) | Reduction of oxidative stress. frontiersin.org |
| Anticancer | Various Cancers | Potential to induce apoptosis and inhibit tumor growth. nih.gov |
| Antidiabetic | Type 2 Diabetes | Modulation of metabolic pathways. mdpi.com |
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer powerful tools to understand the complex interactions of natural compounds within biological systems. frontiersin.org These approaches move beyond the "one-drug, one-target" paradigm and allow for a holistic view of how a compound like this compound modulates multiple pathways and targets simultaneously. tmrjournals.com
By integrating genomic, proteomic, and metabolomic data, researchers can construct comprehensive interaction networks. mdpi.commdpi.com This can help to:
Identify novel targets: Uncover previously unknown proteins and pathways that this compound interacts with.
Elucidate mechanisms of action: Understand the synergistic effects of the compound on various biological processes. mdpi.com
Predict potential side effects: Identify off-target interactions that could lead to adverse effects.
A network pharmacology study on Caesalpinia pulcherrima, for instance, successfully identified key targets and pathways associated with its anticancer effects. nih.gov A similar approach for this compound could accelerate its development as a therapeutic agent by providing a detailed map of its biological activity. nih.gov
Development of Advanced Delivery Systems and Nanotechnology-Based Formulations for Preclinical Research
A significant hurdle in the clinical application of many natural products is their poor solubility, stability, and bioavailability. dovepress.com Advanced drug delivery systems, particularly those based on nanotechnology, offer promising solutions to these challenges. mdpi.comnih.gov
For this compound, the development of nano-formulations could significantly enhance its therapeutic efficacy. mdpi.com Potential nanotechnology-based delivery systems include:
Liposomes: These vesicles can encapsulate both hydrophilic and lipophilic compounds, improving their solubility and protecting them from degradation. researchgate.net
Polymeric nanoparticles: These can be engineered for controlled and targeted drug release, increasing the concentration of the compound at the desired site of action. nih.gov
Solid Lipid Nanoparticles (SLNs): These carriers offer good biocompatibility and can enhance the cellular uptake of the drug. nih.gov
By improving its delivery, researchers can conduct more accurate and meaningful preclinical studies to evaluate the true potential of this compound. dovepress.com
Chemoinformatic and Machine Learning Approaches for Compound Optimization and Target Prediction
Chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.comresearchgate.net These computational tools can be applied to this compound for several purposes:
Compound Optimization: Machine learning models can predict how structural modifications to this compound would affect its activity and properties. frontiersin.org This allows for the in silico design of derivatives with improved efficacy and reduced toxicity.
Target Prediction: By analyzing its chemical structure, machine learning algorithms can predict the most likely biological targets of this compound, guiding experimental validation. researchgate.net
Virtual Screening: These methods can be used to screen large compound libraries to identify other molecules with similar activity profiles to this compound.
The use of these approaches can significantly reduce the time and cost associated with traditional drug development processes. beilstein-journals.org
Sustainable Production and Biotechnological Approaches for Enhanced Yields
The natural abundance of this compound may be limited, making sustainable production a critical consideration for its long-term development. Over-harvesting of the plant source could lead to ecological damage and an unreliable supply of the compound.
Biotechnology offers several avenues to address this challenge: plos.org
Plant Tissue Culture: This technique allows for the large-scale propagation of the plant under controlled laboratory conditions, ensuring a consistent and sustainable supply. gogettaz.africa
Metabolic Engineering: By identifying and manipulating the biosynthetic pathway of this compound, it may be possible to enhance its production in the native plant or transfer the pathway to a microbial host for fermentation-based production. preprints.orgresearchgate.net
Synthetic Biology: This field aims to design and construct new biological parts, devices, and systems, which could be used to create novel production platforms for this compound. preprints.org
These biotechnological approaches not only ensure a sustainable supply but also offer opportunities to produce derivatives of this compound with improved properties. esciencepress.net
Collaborative Interdisciplinary Research Initiatives for Comprehensive Understanding
To fully realize the therapeutic potential of this compound, a collaborative and interdisciplinary approach is essential. plantae.org This involves bringing together experts from various fields, including:
Natural Product Chemistry: For the isolation, purification, and structural elucidation of this compound and its derivatives.
Pharmacology and Toxicology: To evaluate its biological activity and safety profile.
Computational Biology and Chemistry: For network pharmacology, chemoinformatic analysis, and molecular modeling. researchgate.net
Biotechnology and Synthetic Biology: For sustainable production and the generation of novel analogs.
Clinical Research: To design and conduct clinical trials to evaluate its efficacy in humans.
International collaborations and partnerships between academic institutions, research centers, and pharmaceutical companies can foster innovation and accelerate the translation of research findings into clinical applications. fao.orgapn-gcr.org Such initiatives can create a synergistic environment for a comprehensive understanding of this compound, from its basic chemical properties to its potential as a new therapeutic agent. bhumipublishing.commcu.edu.ph
Q & A
Q. What spectroscopic and chromatographic methods are most effective for the structural characterization of Caesalpin J?
To elucidate the structure of this compound, researchers typically employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to determine molecular formula and connectivity. X-ray crystallography is recommended for absolute configuration determination, while HPLC-DAD or UPLC-UV can validate purity (>95%) . For natural product isolation, tandem techniques like LC-MS/MS are critical for identifying co-eluting impurities.
Q. What experimental design considerations are critical when isolating this compound from plant matrices?
Column chromatography (e.g., silica gel, Sephadex LH-20) remains a standard method for preliminary fractionation. Solvent systems should be optimized based on polarity gradients (e.g., hexane/ethyl acetate to methanol). Post-isolation, purity must be confirmed via analytical HPLC with photodiode array detection (PDA) and comparison to reference standards. Reproducibility requires detailed documentation of plant source, extraction time, and temperature .
Q. How can in vitro bioactivity assays for this compound be optimized to minimize interference from co-extracted compounds?
Bioassay-guided fractionation is essential. Researchers should include negative controls (solvent-only extracts) and use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm specificity. LC-MS-based metabolomics can identify co-eluting metabolites that may skew results. Dose-response curves (e.g., IC₅₀ calculations) should be validated across multiple biological replicates .
Advanced Research Questions
Q. What strategies are recommended for elucidating the molecular targets of this compound in complex biological systems?
Advanced target identification methods include thermal proteome profiling (TPP) to detect protein binding, CRISPR-Cas9 knockout screens, and molecular docking simulations against curated databases (e.g., PDB, ChEMBL). Affinity chromatography using immobilized this compound derivatives can isolate binding partners, followed by tandem mass spectrometry for protein identification .
Q. How should researchers address conflicting data regarding the pharmacokinetic properties of this compound across studies?
Discrepancies in bioavailability or metabolism often stem from variability in model organisms or dosing regimens. Researchers should standardize protocols (e.g., oral vs. intravenous administration in murine models) and employ physiologically based pharmacokinetic (PBPK) modeling. Comparative studies using isotopically labeled this compound (e.g., ¹⁴C) can track metabolic pathways and excretion profiles .
Q. What computational modeling techniques are suitable for predicting the structure-activity relationships (SAR) of this compound derivatives?
Quantum mechanical calculations (e.g., DFT) and molecular dynamics (MD) simulations can predict electronic properties and binding conformations. QSAR models require curated datasets of analogs with validated bioactivity data. Machine learning approaches (e.g., random forest, neural networks) are increasingly used to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported cytotoxic vs. cytoprotective effects of this compound in different cell lines?
Context-dependent effects may arise from cell-type-specific signaling pathways or redox environments. Researchers should conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes under treatment. Dose- and time-dependent studies, combined with ROS (reactive oxygen species) detection assays, can clarify dual roles .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials .
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) to confirm findings .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
